Cas no 22287-32-7 (bicyclo[1.1.1]pentan-1-ylmethanol)
![bicyclo[1.1.1]pentan-1-ylmethanol structure](https://es.kuujia.com/scimg/cas/22287-32-7x500.png)
22287-32-7 structure
Nombre del producto:bicyclo[1.1.1]pentan-1-ylmethanol
Número CAS:22287-32-7
MF:C6H10O
Megavatios:98.1430020332336
MDL:MFCD28040494
CID:3161211
PubChem ID:73799602
bicyclo[1.1.1]pentan-1-ylmethanol Propiedades químicas y físicas
Nombre e identificación
-
- (Bicyclo[1.1.1]pent-1-yl)methanol
- bicyclo[1.1.1]pentan-1-ylmethanol
- 1-(Hydroxymethyl)bicyclo[1.1.1]pentane
- Bicyclo[1.1.1]pentane-1-methanol
- 1-Hydroxymethylbicyclo<1.1.1>pentane
- 3-bicyclo[1.1.1]pentanylmethanol
- bicyclo[1.1.1]pentane-1-yl methanol
- 1-bicyclo[1.1.1]pentanylmethanol
- CS-0049790
- XAA28732
- GS-8002
- MFCD28040494
- 22287-32-7
- EN300-1608565
- SB15398
- {bicyclo[1.1.1]pentan-1-yl}methanol
- P14527
- AKOS032949949
- EN300-28256754
- SY074270
- 1-(Hydroxymethyl)bicyclo[1.1.1]pentane 3-Bicyclo[1.1.1]pentanylmethanol; Bicyclo[1.1.1]pentan-1-ylmethanol
- (Bicyclo(1.1.1)pent-1-yl)methanol
- 811-915-7
-
- MDL: MFCD28040494
- Renchi: InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2
- Clave inchi: PTCSNXOIOPVZMT-UHFFFAOYSA-N
- Sonrisas: OCC12CC(C1)C2
Atributos calculados
- Calidad precisa: 98.073164938g/mol
- Masa isotópica única: 98.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 1
- Complejidad: 81.3
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.5
- Superficie del Polo topológico: 20.2Ų
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.181±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: Not available
- Punto de ebullición: 157.1±8.0 ºC (760 Torr),
- Punto de inflamación: 62.7±8.6 ºC,
- Disolución: Dissolution (88 g/l) (25 º C),
- Presión de vapor: Not available
bicyclo[1.1.1]pentan-1-ylmethanol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
bicyclo[1.1.1]pentan-1-ylmethanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A412674-50mg |
Bicyclo[1.1.1]pentan-1-ylmethanol |
22287-32-7 | 95% | 50mg |
$220.0 | 2024-07-28 | |
TRC | B593520-100mg |
(Bicyclo[1.1.1]pent-1-yl)methanol |
22287-32-7 | 100mg |
$ 1499.00 | 2023-04-18 | ||
Enamine | \nEN300-1608565-1000mg |
bicyclo[1.1.1]pentan-1-ylmethanol |
22287-32-7 | 95.0% | 1g |
$1900.0 | 2022-10-09 | |
Enamine | EN300-28256754-0.05g |
{bicyclo[1.1.1]pentan-1-yl}methanol |
22287-32-7 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
Enamine | EN300-28256754-0.25g |
{bicyclo[1.1.1]pentan-1-yl}methanol |
22287-32-7 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Enamine | EN300-28256754-1.0g |
{bicyclo[1.1.1]pentan-1-yl}methanol |
22287-32-7 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-1608565-0.1g |
{bicyclo[1.1.1]pentan-1-yl}methanol |
22287-32-7 | 95% | 0.1g |
$660.0 | 2023-09-09 | |
Enamine | EN300-1608565-2.5g |
{bicyclo[1.1.1]pentan-1-yl}methanol |
22287-32-7 | 95% | 2.5g |
$3725.0 | 2023-09-09 | |
Enamine | EN300-1608565-50mg |
bicyclo[1.1.1]pentan-1-ylmethanol |
22287-32-7 | 95.0% | 50mg |
$505.0 | 2022-10-09 | |
TRC | B593520-50mg |
(Bicyclo[1.1.1]pent-1-yl)methanol |
22287-32-7 | 50mg |
$ 800.00 | 2023-09-08 |
bicyclo[1.1.1]pentan-1-ylmethanol Literatura relevante
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
22287-32-7 (bicyclo[1.1.1]pentan-1-ylmethanol) Productos relacionados
- 2229151-42-0(1-(7-chloroquinolin-8-yl)cyclopropan-1-amine)
- 1207054-00-9(3-(prop-2-en-1-yl)-1-4-(4-propoxyphenyl)-1,3-thiazol-2-ylurea)
- 52172-24-4(Trifluoperazine N-oxide)
- 1256792-98-9(3-bromo-5-chloro-2-ethylpyridine)
- 909512-00-1(Ethyl 2-Cyano-3-(2-ethoxyphenyl)aminoprop-2-enoate)
- 2034360-40-0((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone)
- 866342-81-6(2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide)
- 1564591-15-6(N-Cyclohexyl-2-fluoropyridin-4-amine)
- 2145767-94-6((2,2,5,5-tetramethyloxolan-3-yl)methanesulfonamide)
- 1261469-83-3(2-(Chloromethyl)naphthalene-3-carboxylic acid)
Proveedores recomendados
atkchemica
(CAS:22287-32-7)bicyclo[1.1.1]pentan-1-ylmethanol

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:22287-32-7)bicyclo[1.1.1]pentan-1-ylmethanol

Pureza:99%/99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg/1g
Precio ($):162.0/198.0/238.0/295.0/797.0